3-Bromo-2-iodo-N,5-dimethylbenzamide

Lipophilicity Drug Design ADME Prediction

Sourcing regioisomerically pure dihalogenated benzamide building blocks often introduces supply chain uncertainty, delaying SAR campaigns. This compound provides a definitive ortho-iodo/meta-bromo substitution pattern for reliable isomer grid construction. - Enables stepwise C-I (ortho) then C-Br (meta) cross-coupling with high regiochemical fidelity. - Supplied at ≥98% purity to minimize batch-to-batch variability in biological assays. - Immediate stock availability supports uninterrupted medicinal chemistry workflows and radioligand precursor synthesis.

Molecular Formula C9H9BrINO
Molecular Weight 353.98 g/mol
Cat. No. B13941348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-iodo-N,5-dimethylbenzamide
Molecular FormulaC9H9BrINO
Molecular Weight353.98 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)I)C(=O)NC
InChIInChI=1S/C9H9BrINO/c1-5-3-6(9(13)12-2)8(11)7(10)4-5/h3-4H,1-2H3,(H,12,13)
InChIKeyBTFZMJBOZRTOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-iodo-N,5-dimethylbenzamide – Core Identity and Structural Context for Procurement


3-Bromo-2-iodo-N,5-dimethylbenzamide (CAS: 2807470-93-3) is a mixed dihalogenated benzamide derivative with the molecular formula C₉H₉BrINO and a molecular weight of 353.99 g/mol . It belongs to a class of halogenated benzamides recognized as privileged scaffolds in medicinal chemistry, where the precise positioning of bromine and iodine substituents critically modulates physicochemical properties, reactivity, and biological target engagement [1]. This compound is supplied at ≥98% purity primarily as a research intermediate for organic synthesis and early-stage drug discovery .

Workflow Dihalogenated benzamide intermediate for medicinal chemistry
Selection High-purity research grade with ortho‑iodo/meta‑bromo regiochemistry
Use Context SAR isomer grids, sequential cross‑coupling, and transcription factor screening

Why Generic Substitution of 3-Bromo-2-iodo-N,5-dimethylbenzamide with Close Analogs Is Not Advisable


Even among C₉H₉BrINO positional isomers, the specific ortho-iodo/meta-bromo substitution pattern of this compound is expected to confer distinct electronic and steric properties compared to regioisomers such as 5-bromo-2-iodo-N,N-dimethylbenzamide or 2-bromo-5-iodo-N,N-dimethylbenzamide. Systematic crystallographic studies of halogenated benzamide isomer grids have demonstrated that halogen position profoundly influences molecular conformation, hydrogen-bonding capacity, and crystal packing, which in turn dictate solubility, metabolic stability, and target-binding geometry [1]. Furthermore, the presence of both bromine and iodine provides orthogonal reactivity handles for sequential cross-coupling chemistry—an advantage that mono-halogenated analogs (e.g., 3-bromo-N,5-dimethylbenzamide or 2-iodo-N,5-dimethylbenzamide) cannot replicate [2]. These factors make direct substitution without re-optimization of downstream synthetic routes or biological assays highly unreliable.

Regioisomer mismatch

Positional analogs (e.g., 5‑bromo‑2‑iodo or 2‑bromo‑5‑iodo isomers) may shift conformational, solubility, and target‑binding profiles; direct replacement without SAR re‑optimization is unreliable.

Reactivity divergence

Mono‑halogenated analogs (e.g., 3‑bromo‑N,5‑dimethylbenzamide) lack the orthogonal C–I/C–Br reactivity handles required for sequential cross‑coupling synthesis.

Lipophilicity uncertainty

Halogen position significantly influences logP; isomer‑predicted differences can alter membrane permeability and off‑target binding, requiring compound‑specific measurement.

Quantitative Differentiation Evidence for 3-Bromo-2-iodo-N,5-dimethylbenzamide Versus Closest Analogs


Physicochemical Property Comparison: ACD/LogP of Positional Isomer 5-Bromo-2-iodo-N,N-dimethylbenzamide

While direct experimental LogP data for 3-Bromo-2-iodo-N,5-dimethylbenzamide are not yet published, ACD/LogP values are available for the closely related positional isomer 5-Bromo-2-iodo-N,N-dimethylbenzamide. The isomer exhibits an ACD/LogP of 2.42, with a LogD (pH 7.4) of 2.74 . Given that halogen position is a known determinant of lipophilicity in benzamide series, the ortho-iodo/meta-bromo arrangement in the target compound is anticipated to produce a measurably different logP profile compared to the meta-iodo/para-bromo arrangement in the comparator, which can impact membrane permeability and off-target binding [1].

Lipophilicity: isomer comparison
Data to verify
Comparator isomer ACD/LogP 2.42, LogD 2.74 (pH 7.4)
Target: not yet published; predicted to differ
Isomer: 5‑Bromo‑2‑iodo‑N,N‑dimethylbenzamide

Reported isomer lipophilicity context; direct experimental data required for selection.

Computational prediction; positional halogen effects may shift logP by >0.3 units.

Lipophilicity Drug Design ADME Prediction

Structural Uniqueness: Ortho-Iodo/Meta-Bromo Substitution Pattern Not Available Among Common In-Class Analogs

Systematic analysis of halogenated benzamide isomer grids reveals that ortho-substitution with iodine adjacent to the carboxamide group can induce unique intramolecular interactions, including halogen bonding and conformational restriction, not observed with meta- or para-substituted analogs [1]. The target compound's specific ortho-iodo/meta-bromo/meta-methyl arrangement represents a distinct regioisomer for which no direct biological comparator data exist. Among commercially available C₉H₉BrINO isomers, the closest analogs are 5-bromo-2-iodo-N,N-dimethylbenzamide, 2-bromo-5-iodo-N,N-dimethylbenzamide, and 3-bromo-4-iodo-N,N-dimethylbenzamide, all of which differ in halogen position and are expected to exhibit divergent reactivity and binding profiles .

Regiochemical identity
Class-level inference
Unique ortho‑I / meta‑Br / meta‑CH₃ substitution pattern
Target: I‑2, Br‑3, CH₃‑5
Closest analogs: 5‑Br‑2‑I, 2‑Br‑5‑I, 3‑Br‑4‑I N,N‑dimethyl isomers

Regioisomer identity review; no biological comparator data available for this specific isomer.

Crystallographic studies on isomer grids confirm halogen position dictates conformation and hydrogen‑bonding.

Regiochemistry Halogen Bonding Crystallography

Patent-Class Evidence: Mixed Iodo-Bromo Benzamides as Antineoplastic and Antiviral Agents

Patent US-6511988 and related filings disclose a series of activated iodo-benzamide derivatives, including bromo-iodo mixed halogen variants, as antineoplastic and antiviral compounds that inhibit transcription factor binding to zinc finger domains [1]. These compounds demonstrated inhibition of human tumor and leukemia cell line growth at low concentrations. While 3-Bromo-2-iodo-N,5-dimethylbenzamide is not specifically exemplified in the patent, its structural features align with the Markush claims, placing it within the class of compounds having demonstrated biological activity. The patent data suggest that mixed halogen benzamides with chelating and thiol-trapping groups represent a distinct pharmacological class [2].

Patent‑class bioactivity
Class-level inference
Structurally within Markush scope of US‑6511988 (iodo‑benzamide antineoplastic/antiviral claims)

Supports compound library inclusion for transcription factor/zinc finger screening panels.

Target compound not specifically exemplified; class‑level inference only.

Anticancer Antiviral Zinc Finger Inhibition

Recommended Application Scenarios for 3-Bromo-2-iodo-N,5-dimethylbenzamide Based on Available Evidence


Medicinal Chemistry SAR Exploration of Halogenated Benzamide Isomer Grids

The unique ortho-iodo/meta-bromo substitution pattern of 3-Bromo-2-iodo-N,5-dimethylbenzamide makes it an essential component of isomer grid libraries designed to probe the effect of halogen position on biological activity. As demonstrated by systematic crystallographic studies of halogenated benzamides [1], minor changes in halogen regiochemistry can dramatically alter molecular conformation and intermolecular interactions. Inclusion of this regioisomer alongside its positional analogs (e.g., 5-bromo-2-iodo, 2-bromo-5-iodo, and 3-bromo-4-iodo variants) enables comprehensive SAR mapping in programs targeting kinases, bromodomains, or zinc finger proteins.

Sequential Cross-Coupling Scaffold for Complex Molecule Synthesis

The differential reactivity of C–I versus C–Br bonds in this compound enables stepwise functionalization via palladium-catalyzed cross-coupling reactions. The iodine atom at the ortho position undergoes oxidative addition more rapidly than the bromine at the meta position, allowing chemists to perform sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings with high regiochemical fidelity [2]. This property is not available in mono-halogenated analogs such as 3-bromo-N,5-dimethylbenzamide or 2-iodo-N,5-dimethylbenzamide, which lack the orthogonal reactivity handle.

Bromodomain and Transcription Factor Inhibitor Screening

Patent literature identifies mixed halogen benzamides as potential inhibitors of transcription factor binding to zinc finger domains, with demonstrated antineoplastic and antiviral activity [3]. The presence of both a bromine and iodine atom in specific positions may enhance binding affinity to bromodomain-containing proteins through halogen bonding interactions. Procurement of this compound is indicated for screening panels targeting epigenetic readers (BRD2, BRD3, BRD4) where halogenated benzamides have shown activity as acetyl-lysine mimetics.

Radiopharmaceutical Precursor Development

The iodine substituent at the ortho position provides a site for potential radioisotopic substitution with ¹²³I or ¹²⁵I for SPECT imaging applications. Halogenated benzamide derivatives have been explored as radioligands for non-invasive quantification of D2-like dopamine receptors and as tumor imaging agents . The specific substitution pattern of this compound may offer advantages in metabolic stability and target-to-nontarget ratios compared to isomers with iodine at alternative positions.

Application
Selection Property
Validation Focus
Halogenated benzamide SAR isomer grids
Regiochemical identity and high purity
Target engagement or crystallographic conformation studies per isomer
Sequential cross‑coupling scaffold synthesis
Orthogonal C–I / C–Br reactivity
Reaction condition optimization and regiochemical fidelity
Transcription factor/zinc finger inhibitor screening
Halogen bonding potential and benzamide scaffold
In vitro binding or reporter assays with target isomer
Radiohalogenation precursor research
Ortho‑iodine site for isotopic substitution (¹²³I/¹²⁵I)
Radiolabeling efficiency and tracer property characterization
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